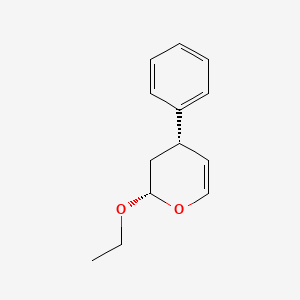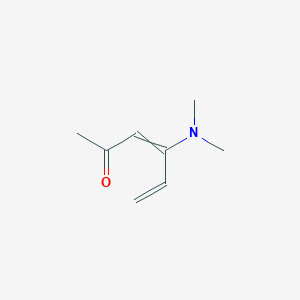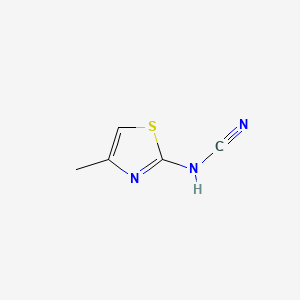
(4-Methyl-1,3-thiazol-2-yl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-1,3-thiazol-2-yl)cyanamide is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a cyanamide group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-2-yl)cyanamide typically involves the reaction of 4-methylthiazole with cyanamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
(4-Methyl-1,3-thiazol-2-yl)cyanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyanamide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
科学的研究の応用
(4-Methyl-1,3-thiazol-2-yl)cyanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of (4-Methyl-1,3-thiazol-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
類似化合物との比較
Similar Compounds
Thiazole: The parent compound of (4-Methyl-1,3-thiazol-2-yl)cyanamide, known for its aromatic properties and biological activities.
4-Methylthiazole: A closely related compound with similar structural features but lacking the cyanamide group.
Cyanamide: A simple compound containing the cyanamide functional group, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both the thiazole ring and the cyanamide group, which confer distinct chemical and biological properties.
特性
分子式 |
C5H5N3S |
|---|---|
分子量 |
139.18 g/mol |
IUPAC名 |
(4-methyl-1,3-thiazol-2-yl)cyanamide |
InChI |
InChI=1S/C5H5N3S/c1-4-2-9-5(8-4)7-3-6/h2H,1H3,(H,7,8) |
InChIキー |
LINOGRHPXXFLFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



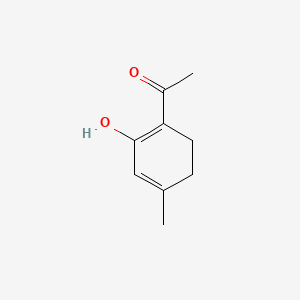
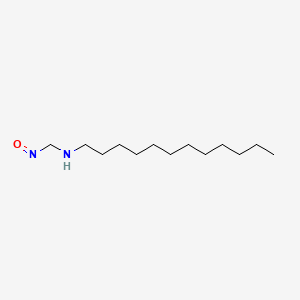
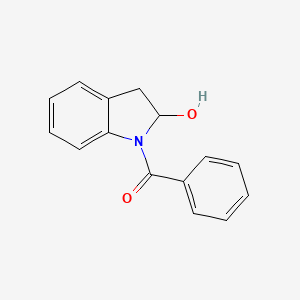
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13814482.png)
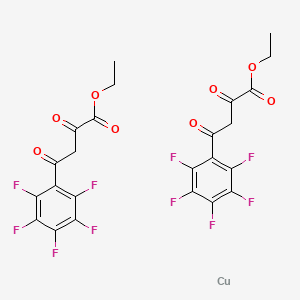
![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
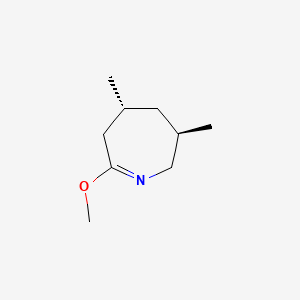
![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)

